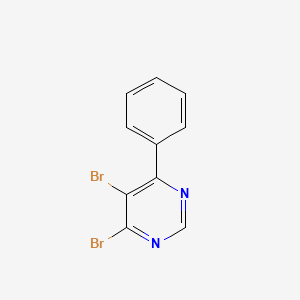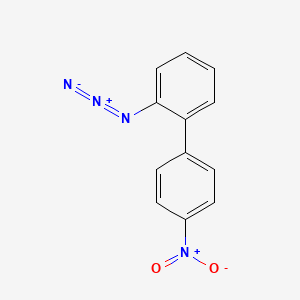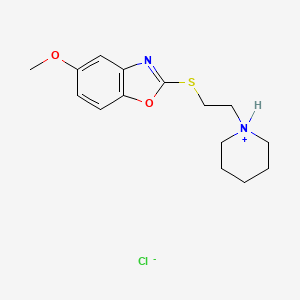
4,5-Dibromo-6-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-6-phenylpyrimidine is a heterocyclic organic compound with the molecular formula C10H6Br2N2. This compound is characterized by a pyrimidine ring substituted with bromine atoms at the 4th and 5th positions and a phenyl group at the 6th position. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-6-phenylpyrimidine typically involves the bromination of 6-phenylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under reflux conditions to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dibromo-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, facilitated by palladium catalysts.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., potassium carbonate).
Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium phosphate), and solvents (e.g., toluene, ethanol).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Major Products:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Coupled products with extended aromatic systems.
- Reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-6-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atoms and the phenyl group contribute to its binding affinity and specificity. For example, it may inhibit enzyme activity by occupying the active site or allosteric sites, leading to altered biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 4,6-Dibromo-2-phenylpyrimidine
- 4,5-Dichloro-6-phenylpyrimidine
- 4,5-Dibromo-2-phenylpyrimidine
Comparison: 4,5-Dibromo-6-phenylpyrimidine is unique due to the specific positioning of the bromine atoms and the phenyl group, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical reactivity and biological properties, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
380626-86-8 |
|---|---|
Molekularformel |
C10H6Br2N2 |
Molekulargewicht |
313.98 g/mol |
IUPAC-Name |
4,5-dibromo-6-phenylpyrimidine |
InChI |
InChI=1S/C10H6Br2N2/c11-8-9(13-6-14-10(8)12)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
IZHMMAQCCJUCPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=N2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)

![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)




![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)


